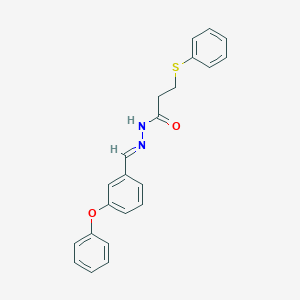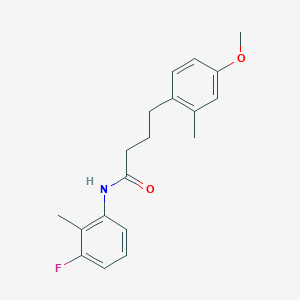![molecular formula C19H17N3O3 B306733 N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide, also known as MMQH, is a chemical compound that has been studied for its potential applications in scientific research. MMQH is a quinoline derivative that has been synthesized through a variety of methods.
Wirkmechanismus
The mechanism of action of N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects through the induction of apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to exhibit anti-inflammatory activity, as well as potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide in lab experiments is its potential cytotoxic activity against cancer cell lines. This compound may also be useful in the study of apoptosis and the inhibition of enzymes. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
For research on N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications in scientific research.
Synthesemethoden
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been synthesized through a variety of methods, including the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with 5-methoxy-2,4-cyclohexadienone in the presence of a base. Other methods have included the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with various aldehydes in the presence of a base, as well as the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with various ketones in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C19H17N3O3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N//'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H17N3O3/c1-12-15(10-13-6-3-4-8-16(13)21-12)19(24)22-20-11-14-7-5-9-17(25-2)18(14)23/h3-11,20H,1-2H3,(H,22,24)/b14-11+ |
InChI-Schlüssel |
AUCQYXODKQZVKB-SDNWHVSQSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN/C=C/3\C=CC=C(C3=O)OC |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NNC=C3C=CC=C(C3=O)OC |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NNC=C3C=CC=C(C3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)



